6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Overview
Description
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a heterocyclic compound that features a fused thiazole and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the bcl-xl protein, which plays a crucial role in cell survival and apoptosis .
Mode of Action
If it indeed targets the Bcl-xL protein like its analogs, it may function as a pro-apoptotic agent, promoting programmed cell death .
Biochemical Pathways
If it acts similarly to its analogs, it might influence pathways related to cell survival and apoptosis, particularly those involving the Bcl-xL protein .
Result of Action
If it acts as a pro-apoptotic agent like its analogs, it could potentially induce cell death in targeted cells .
Biochemical Analysis
Biochemical Properties
6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by binding to the allosteric pocket of the enzyme, thereby inhibiting its activity and preventing necroptosis . This inhibition is significant in the context of inflammatory diseases, neurodegenerative diseases, and cancers, where necroptosis plays a detrimental role.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell death and survival. By inhibiting RIPK1, this compound prevents the activation of downstream signaling pathways that lead to necroptosis . Additionally, this compound can modulate gene expression related to cell survival and inflammation, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of RIPK1 by binding to its allosteric pocket . This binding prevents the phosphorylation and activation of RIPK1, thereby inhibiting the necroptosis pathway. Furthermore, this compound may also influence other signaling molecules and pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that the inhibitory effects on RIPK1 and the prevention of necroptosis are sustained, indicating the potential for prolonged therapeutic benefits
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits RIPK1 and prevents necroptosis without significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and efficacy. The compound interacts with enzymes and cofactors that modulate its metabolism and bioavailability . These interactions can affect metabolic flux and the levels of metabolites, thereby influencing the overall biochemical effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported via specific transporters and binding proteins that facilitate its localization to target sites . This distribution is essential for the compound’s efficacy, as it ensures that the compound reaches the necessary cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with an appropriate β-dicarbonyl compound under acidic or basic conditions to form the fused ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Similar fused ring system but with a pyrrole ring instead of a thiazole ring.
6,7-Dihydro-5H-cyclopenta[d]pyrimidine: Contains a cyclopentane ring fused to the pyrimidine ring.
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Features additional chlorine substituents on the pyrimidine ring.
Uniqueness
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is unique due to the presence of both thiazole and pyrimidine rings, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-5-4-10-6-7-2-1-3-8(5)6/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNHOHCIRXXMGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=O)CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325562 | |
Record name | 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92897-32-0 | |
Record name | NSC511369 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.